

An In-depth Technical Guide to 3-Amino-3-deoxy-D-glucose (Kanosamine)

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Compound of Interest

Compound Name: Kanosamine

Cat. No.: B1673283

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Introduction

3-Amino-3-deoxy-D-glucose, also known as **kanosamine**, is an amino sugar that has garnered significant interest in the scientific community for its notable biological activities. It serves as a crucial component of several aminoglycoside antibiotics, including kanamycin.^[1] This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, and relevant experimental protocols for 3-amino-3-deoxy-D-glucose, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

3-Amino-3-deoxy-D-glucose is a derivative of D-glucose where the hydroxyl group at the C-3 position is replaced by an amino group. This substitution significantly alters its chemical and biological properties compared to its parent molecule. It is commonly available as a free base or as a hydrochloride salt.

Table 1: Physicochemical Properties of 3-Amino-3-deoxy-D-glucose

Property	Value	Reference
Molecular Formula	C ₆ H ₁₃ NO ₅	[2]
Molecular Weight	179.17 g/mol	[2]
Melting Point	158 °C	[2]
Solubility	Soluble in DMSO.	[2]
Appearance	Off-White Crystalline Solid	[3]

Table 2: Physicochemical Properties of 3-Amino-3-deoxy-D-glucose Hydrochloride

Property	Value	Reference
Molecular Formula	C ₆ H ₁₃ NO ₅ ·HCl	[2]
Molecular Weight	215.63 g/mol	[2]
Solubility	Soluble in water, ethanol (~5 mg/ml), DMSO (~25 mg/ml), and dimethylformamide (~25 mg/ml).	[2]
Appearance	Slightly Yellow Powder	[2]
Storage	Store at < -15°C.	[2]

Biological Activity and Mechanism of Action

3-Amino-3-deoxy-D-glucose exhibits both antibacterial and antifungal properties. Its primary mechanism of action involves the inhibition of glucosamine-6-phosphate synthase, a key enzyme in the hexosamine biosynthetic pathway.

Antifungal Activity

Kanosamine has demonstrated inhibitory effects against various fungal species, including *Candida albicans* and *Aspergillus fumigatus*.^[2] The proposed mechanism involves its transport into the fungal cell via glucose transporters, followed by phosphorylation to **kanosamine-6-**

phosphate. This phosphorylated form then acts as a competitive inhibitor of glucosamine-6-phosphate synthase with respect to fructose-6-phosphate.[4] Inhibition of this enzyme disrupts the synthesis of essential cell wall components like chitin, leading to fungal cell death.[5]

Antibacterial Activity

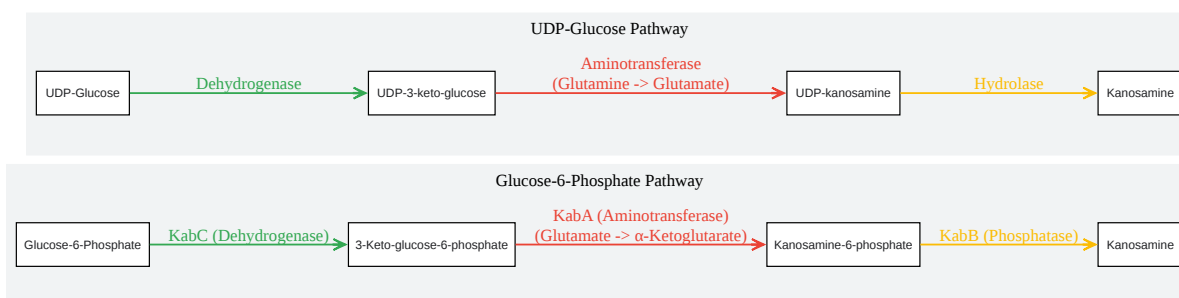
The antibacterial activity of 3-amino-3-deoxy-D-glucose has been observed against certain bacteria.[5] Similar to its antifungal mechanism, it is suggested to interfere with the bacterial cell wall synthesis by inhibiting glucosamine synthetase, which is crucial for the formation of peptidoglycan precursors.[5]

Table 3: Biological Activity of 3-Amino-3-deoxy-D-glucose (Kanosamine)

Activity	Organism	MIC Value	Reference
Antifungal	Candida albicans	Not specified	[2]
Antifungal	Aspergillus fumigatus	Not specified	[2]
Antibacterial	Staphylococcus aureus	Not specified	[5]

Signaling and Biosynthetic Pathways

The biosynthesis of **kanosamine** has been studied in bacteria such as Bacillus cereus and Bacillus subtilis. Two main pathways have been identified, one starting from UDP-glucose and another from glucose-6-phosphate.



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Biosynthesis pathways of **Kanosamine**.

Experimental Protocols

Synthesis of 3-Amino-3-deoxy-D-glucose

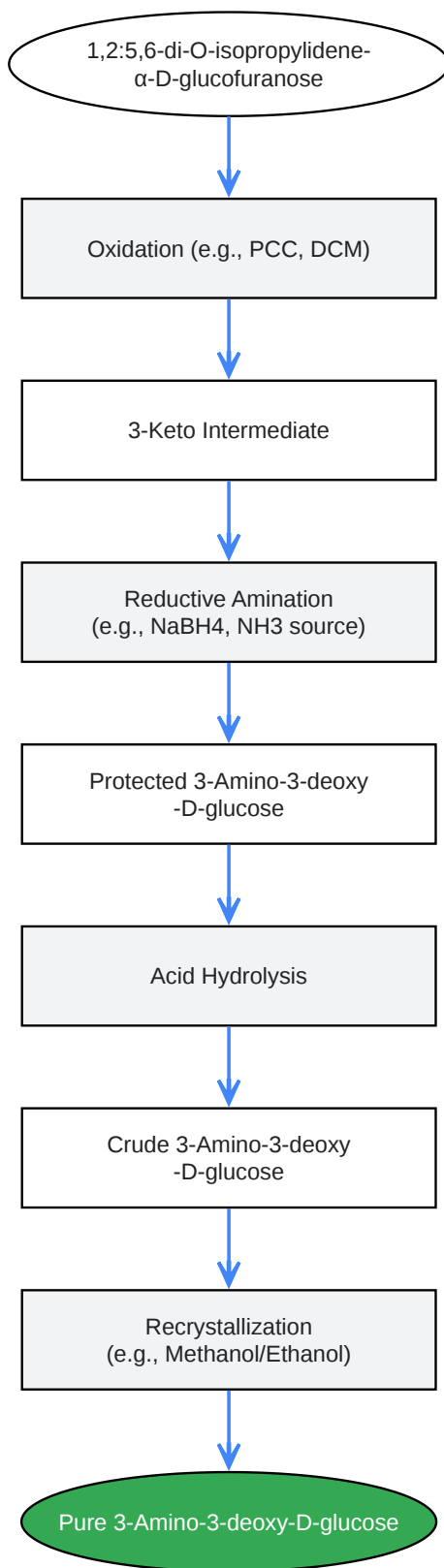
A common synthetic route starts from the readily available 1,2:5,6-di-O-isopropylidene- α -D-glucofuranose. The following is a generalized protocol.

Step 1: Oxidation of 1,2:5,6-di-O-isopropylidene- α -D-glucofuranose. The starting material is oxidized to the corresponding 3-keto derivative. This can be achieved using various oxidizing agents, such as pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Step 2: Reductive Amination. The 3-keto intermediate is then subjected to reductive amination to introduce the amino group at the C-3 position. This is typically carried out using a reducing agent like sodium borohydride in the presence of an ammonia source.

Step 3: Deprotection. The isopropylidene protecting groups are removed by acid hydrolysis, for example, by stirring in aqueous acetic acid or with a catalytic amount of a strong acid.

Step 4: Purification. The final product, 3-amino-3-deoxy-D-glucose, is purified. A common method is recrystallization from a solvent mixture such as methanol/ethanol.[2]



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Generalized synthesis workflow for 3-amino-3-deoxy-D-glucose.

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of 3-amino-3-deoxy-D-glucose against *Candida albicans*, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.^{[1][6]}

1. Preparation of Fungal Inoculum:

- *Candida albicans* is cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.
- A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in the test medium (e.g., RPMI-1640) to achieve the desired final inoculum concentration.

2. Preparation of Drug Dilutions:

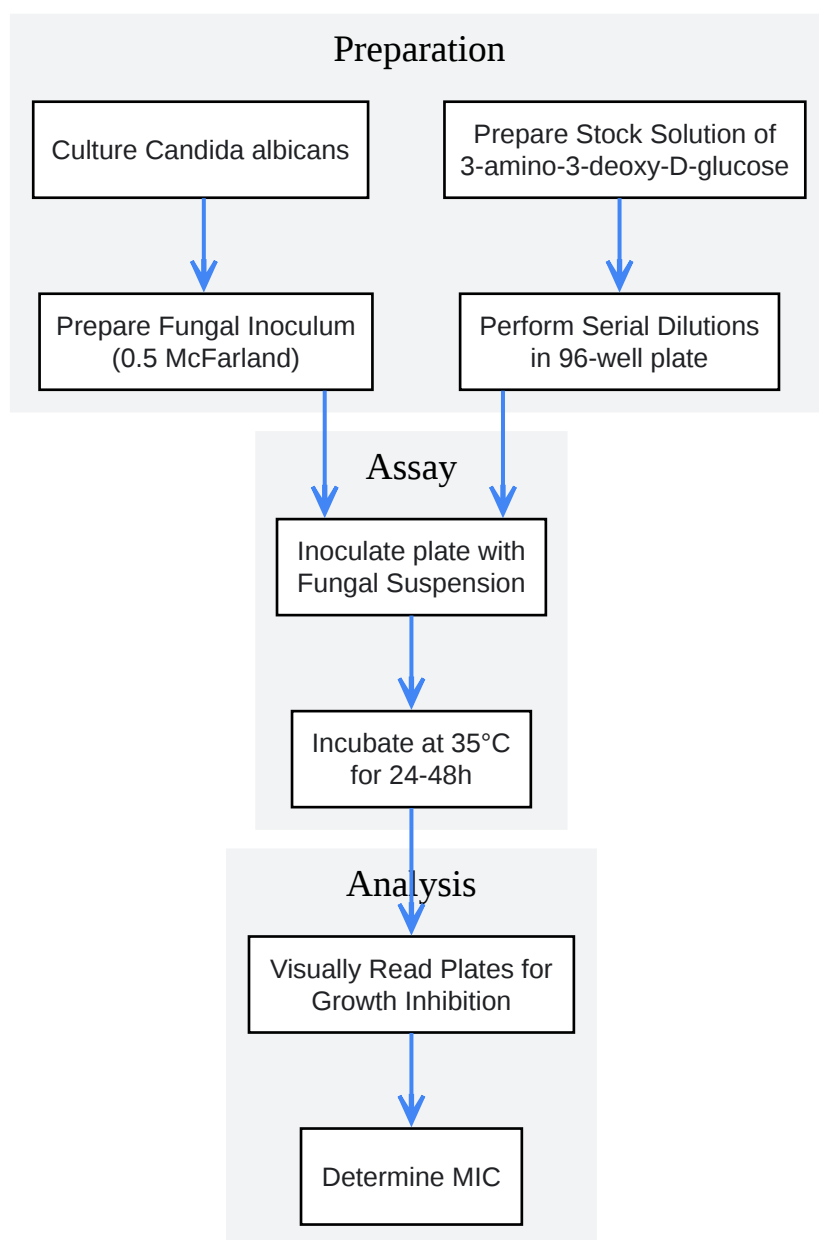
- A stock solution of 3-amino-3-deoxy-D-glucose is prepared in a suitable solvent (e.g., water or DMSO).
- Serial twofold dilutions of the compound are made in a 96-well microtiter plate using the test medium to obtain a range of concentrations.

3. Inoculation and Incubation:

- Each well of the microtiter plate is inoculated with the prepared fungal suspension.
- The plate is incubated at 35°C for 24-48 hours.

4. Determination of MIC:

- The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control (drug-free well).



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Generalized workflow for MIC determination.

Glucosamine-6-Phosphate Synthase Inhibition Assay

This is a generalized protocol to assess the inhibitory activity of 3-amino-3-deoxy-D-glucose on glucosamine-6-phosphate synthase.

1. Enzyme and Substrate Preparation:

- Purified glucosamine-6-phosphate synthase is obtained.
- Solutions of the substrates, fructose-6-phosphate and glutamine, are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.5).

2. Assay Reaction:

- The reaction mixture contains the enzyme, fructose-6-phosphate, glutamine, and varying concentrations of the inhibitor (**kanosamine**-6-phosphate, which is formed in situ from 3-amino-3-deoxy-D-glucose).
- The reaction is initiated by the addition of one of the substrates.

3. Detection of Product Formation:

- The formation of glucosamine-6-phosphate is monitored over time. This can be done using a coupled enzyme assay where glucosamine-6-phosphate is converted to a product that can be detected spectrophotometrically.

4. Data Analysis:

- The initial reaction rates are determined at different inhibitor concentrations.
- The data is then used to calculate kinetic parameters such as the inhibition constant (K_i).

Applications in Research and Drug Development

The unique biological activities of 3-amino-3-deoxy-D-glucose make it a valuable molecule for various applications:

- **Antimicrobial Drug Development:** Its ability to inhibit essential pathways in fungi and bacteria makes it a lead compound for the development of new antimicrobial agents.
- **Mechanistic Studies:** It serves as a tool to study the hexosamine biosynthetic pathway and its role in cell wall synthesis in various organisms.
- **Chemical Biology:** As a modified sugar, it can be used to probe and understand carbohydrate-protein interactions and the functions of various enzymes involved in

carbohydrate metabolism.

Conclusion

3-Amino-3-deoxy-D-glucose (**kanosamine**) is a fascinating amino sugar with significant potential in the fields of microbiology and drug discovery. Its well-characterized physicochemical properties and established biological activities provide a solid foundation for further research. This guide offers a comprehensive overview to aid scientists and researchers in their exploration of this promising molecule.

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